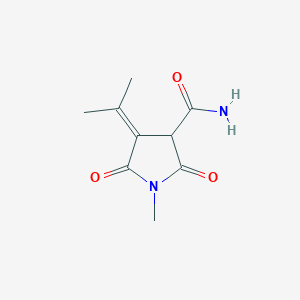
1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with methyl, dioxo, and propan-2-ylidene groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrrolidine ring, followed by further functionalization to introduce the methyl, dioxo, and propan-2-ylidene groups . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
When compared to similar compounds, 1-Methyl-2,5-dioxo-4-(propan-2-ylidene)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the substituents attached.
Proline derivatives: These compounds have a similar ring structure but lack the specific functional groups present in this compound. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
90557-03-2 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-methyl-2,5-dioxo-4-propan-2-ylidenepyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-4(2)5-6(7(10)12)9(14)11(3)8(5)13/h6H,1-3H3,(H2,10,12) |
InChI Key |
DKKWXTLJPOOLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C(=O)N(C1=O)C)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
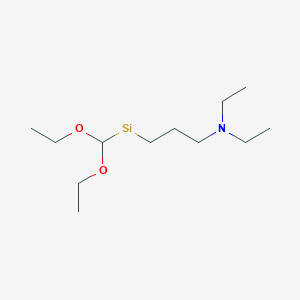

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
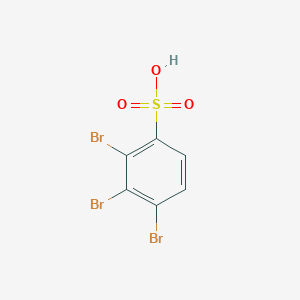
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
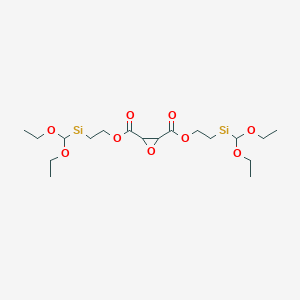
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
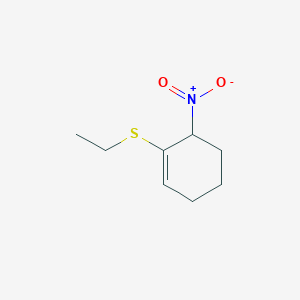
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)
